{3-[(Oxiran-2-yl)methoxy]propyl}silane
Description
Contextualization of Organosilane Coupling Agents in Contemporary Materials Science
Organosilane coupling agents are bifunctional molecules that act as molecular bridges, effectively connecting organic and inorganic components within a material matrix. sinosil.com Their unique structure, featuring both an organic functional group and hydrolyzable inorganic groups, allows them to form strong covalent bonds with a variety of surfaces, including glass, metals, and ceramics. dakenchem.comzmsilane.com This capability is instrumental in overcoming the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers. nbinno.com
The mechanism of action for these coupling agents typically involves a four-step process:
Hydrolysis: The alkoxy groups of the silane (B1218182) hydrolyze in the presence of water to form reactive silanol (B1196071) groups. gelest.comgelest.com
Condensation: These silanol groups can then condense with each other to form oligomeric structures. gelest.com
Hydrogen Bonding: The oligomers form hydrogen bonds with hydroxyl groups on the surface of the inorganic substrate. gelest.com
Covalent Bond Formation: During drying or curing, a stable covalent linkage is formed between the silane and the substrate, with the loss of water. gelest.com
This process results in a durable interfacial layer that enhances stress transfer between the polymer matrix and the filler, leading to significant improvements in the mechanical properties of the resulting composite material, such as tensile strength, flexural modulus, and impact resistance. sinosil.comnbinno.com Consequently, organosilane coupling agents are indispensable in the manufacturing of high-performance materials for industries ranging from automotive and aerospace to electronics and construction. nbinno.comdakenchem.com
The Significance of Epoxy-Functionalized Silanes, including {3-[(Oxiran-2-yl)methoxy]propyl}silane Analogues, within Organosilane Systems
Within the broader class of organosilanes, epoxy-functionalized silanes are distinguished by the presence of a reactive epoxy (oxirane) group. nih.gov This functionality makes them highly versatile for use with a wide range of thermoset and thermoplastic resins, including epoxies, urethanes, acrylics, and polyamides. sinosil.com The epoxy group can participate in the curing reactions of the polymer matrix, leading to strong covalent bonding at the organic interface. imapsjmep.org
This compound, also known as 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), is a prominent example of an epoxy-functionalized silane. dakenchem.comsielc.comevitachem.comnist.gov Its analogues, such as those with different alkoxy groups (e.g., triethoxy), also find widespread use. sinosil.com The significance of these epoxy silanes lies in their ability to:
Improve Mechanical Properties: By facilitating a robust interface, they enhance the strength, toughness, and durability of composites. dakenchem.comnih.gov
Increase Corrosion Resistance: In coatings, they form a cohesive and impermeable layer that protects metal surfaces from moisture and chemical attack. dakenchem.com
Provide Non-Yellowing Adhesion: Compared to some other functional silanes, such as amino-functional silanes, epoxy silanes offer the advantage of non-yellowing adhesion, which is crucial for applications where aesthetics are important. sinosil.com
The dual reactivity of epoxy silanes allows them to chemically bind to both inorganic materials and organic polymers, making them effective adhesion promoters and surface modifiers. sinosil.com This versatility has led to their extensive use in coatings, adhesives, sealants, and composites for various industries, including automotive, aerospace, electronics, and even dentistry. dakenchem.comzmsilane.com
Historical Development and Evolution of Epoxy Silanes in Academic and Industrial Research
The journey of epoxy resins began with early discoveries in the 1930s. German chemist Paul Schlack and Swiss chemist Pierre Castan independently made significant breakthroughs in synthesizing these thermosetting resins. elastomer.com Castan patented a process for manufacturing epoxy resin in 1936, which was later commercialized by Ciba in 1946. elastomer.comepoxyflooringtech.com.au The initial applications for epoxy resins were in the aerospace and automotive industries, where their exceptional strength, adhesion, and resistance to heat and chemicals were highly valued. elastomer.com
The development of organosilane coupling agents dates back to the 1940s, with the initial motivation being to improve the wet strength of glass-reinforced polymer composites. tandfonline.com The recognition of their ability to form strong bonds between dissimilar materials spurred extensive research and development.
The convergence of these two fields led to the creation of epoxy-functionalized silanes. One of the first and still widely used epoxy silanes, 3-glycidoxypropyltrimethoxysilane, was developed in 1989. sinosil.com The combination of the robust epoxy functionality with the surface-modifying capabilities of silanes opened up new possibilities for creating high-performance materials.
Over the years, industrial and academic research has focused on several key areas:
New Formulations: Companies have developed innovative formulations of epoxy silanes, including oligomeric structures that offer improved shelf life and reduced emissions of volatile organic compounds (VOCs) upon hydrolysis. sinosil.com360iresearch.com
Nanotechnology Integration: The incorporation of functional nanoparticles into silane-epoxy matrices has led to coatings and composites with superior mechanical strength, thermal conductivity, and barrier properties. 360iresearch.comnih.gov
Bio-Based Precursors: There is a growing trend towards integrating renewable feedstocks into the production of epoxy silane oligomers to align with global sustainability goals. 360iresearch.com
Application-Specific Development: Research continues to tailor epoxy silanes for specific applications, such as high-purity silanes for the electronics market and formulations for 3D printing. marketresearchfuture.com
Key industrial players have been instrumental in driving these advancements through robust research and development, strategic acquisitions, and a focus on providing technical support and customized solutions for a wide range of industries. marketresearchfuture.com
Properties
CAS No. |
7766-33-8 |
|---|---|
Molecular Formula |
C6H14O2Si |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
3-(oxiran-2-ylmethoxy)propylsilane |
InChI |
InChI=1S/C6H14O2Si/c9-3-1-2-7-4-6-5-8-6/h6H,1-5H2,9H3 |
InChI Key |
LXWLHXNRALVRSL-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCCC[Si] |
Canonical SMILES |
C1C(O1)COCCC[SiH3] |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for 3 Oxiran 2 Yl Methoxy Propyl Silane
Established Synthetic Pathways for Epoxy-Functionalized Alkoxysilanes
The primary and most established industrial method for synthesizing epoxy-functionalized alkoxysilanes, including {3-[(Oxiran-2-yl)methoxy]propyl}silane, is the hydrosilylation reaction. google.comnus.edu.sg This process involves the addition of a hydrosilane (a silicon compound containing an Si-H bond) across a carbon-carbon double bond of an unsaturated epoxy compound. nih.gov
For the synthesis of this compound, the key reactants are typically allyl glycidyl (B131873) ether (AGE) and a hydro-alkoxysilane, such as trimethoxysilane (B1233946) or triethoxysilane. nus.edu.sg The reaction is catalyzed by a transition metal complex, most commonly a platinum-based catalyst. google.comnus.edu.sg This method is favored for its high efficiency and atom economy, forming a stable carbon-silicon bond. The general reaction scheme is a cornerstone in the production of γ-(2,3-epoxypropoxypropyl) type epoxy silanes. nus.edu.sg
Alternative, though less common, pathways can involve a multi-step process. One such method includes the synthesis of diallyl ether, followed by a hydrosilylation reaction with a hydrogen-containing chlorosilane. The resulting product then undergoes an esterification reaction with an alcohol to form an allyloxyalkoxy silane (B1218182), which is finally treated with an oxidizing agent to create the epoxy ring. nus.edu.sg However, the direct hydrosilylation of allyl glycidyl ether remains the most direct and widely used commercial route.
Precursor Chemistry and Reaction Conditions for the Formation of this compound Derivatives
The successful synthesis of this compound derivatives is highly dependent on the choice of precursors and the precise control of reaction conditions.
Precursor Chemistry: The two main precursors are an unsaturated ether with an epoxy group and a hydrosilane.
Unsaturated Epoxy Precursor: Allyl glycidyl ether (AGE) is the most common precursor, providing the propyl chain and the terminal epoxy group. nus.edu.sg
Hydrosilane Precursor: The choice of hydrosilane determines the type of alkoxy groups on the final product. Common examples include trimethoxysilane, triethoxysilane, and methyldimethoxysilane. google.com
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Allyl Glycidyl Ether (AGE) | C6H10O2 | Provides the epoxy functionality and the propyl backbone. |
| Trimethoxysilane | CH6O3Si | Source of the trimethoxysilyl group. |
| Triethoxysilane | C6H16O3Si | Source of the triethoxysilyl group. |
| Methyldimethoxysilane | C3H10O2Si | Source of the methyldimethoxysilyl group. |
Reaction Conditions: The conditions for the hydrosilylation reaction must be carefully managed to ensure high yield and selectivity.
Catalyst: Platinum-based catalysts are standard. These include Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst. nus.edu.sggoogle.com The catalyst concentration is typically very low, often in the parts-per-million (ppm) range relative to the reactants. nus.edu.sg
Temperature: The reaction is exothermic and requires temperature control. Temperatures can range from moderate (e.g., 70-75°C) to higher temperatures (e.g., 160°C), depending on the specific catalyst and reactants used. nus.edu.sggoogle.com
Solvent: While the reaction can be run neat, solvents may be used. In some improved processes, an alcohol solvent is added not just as a diluent but as a selectivity-enhancing agent. google.com
Reaction Time: Reaction times can vary from approximately one to several hours to achieve high conversion. nus.edu.sggoogle.com
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Catalyst | Platinum complexes (e.g., Speier's, Karstedt's) | Initiates the addition of the Si-H bond across the C=C double bond. |
| Temperature | 70°C - 160°C | Controls the reaction rate; must be managed to avoid side reactions. nus.edu.sggoogle.com |
| Pressure | Atmospheric | The reaction is typically carried out at atmospheric pressure. |
| Solvent | Neat or with an alcohol (e.g., methanol (B129727), ethanol) | Alcohol can improve the selectivity of the desired product. google.com |
Novel Synthetic Approaches and Catalyst Systems for Enhanced Yield and Purity
Research into the synthesis of epoxy silanes continues to evolve, with a focus on improving yield, purity, and the environmental profile of the process. A significant challenge in the traditional hydrosilylation of allyl glycidyl ether is the formation of undesired isomers.
A key innovation is the execution of the hydrosilylation reaction in the presence of an alcohol, such as methanol or ethanol (B145695). google.com It has been discovered that adding an alcohol in an amount greater than 0.1 mole per mole of the hydro-alkoxy silane can effectively suppress the formation of the internally silylated isomer. google.com This approach dramatically increases the selectivity towards the desired terminally silylated product, achieving nearly 100% selectivity, which enhances both the purity and functional yield of the synthesis. google.com
While platinum remains the dominant catalyst, research into alternative, more cost-effective, or more selective catalysts is ongoing. For related silane syntheses, such as aminopropyl silanes, ruthenium compounds with tertiary phosphine (B1218219) ligands have been explored as alternatives to rhodium-based catalysts to achieve high yields in shorter reaction times. google.com Such developments suggest a potential for exploring non-platinum group metals or novel ligand systems to further optimize the synthesis of epoxy silanes. Additionally, the development of oligomeric epoxy silane products is an approach to reduce the release of volatile organic compounds (VOCs), such as methanol, which are generated upon hydrolysis of monomeric silanes. sinosil.com
Control over Stereochemistry and Regioselectivity in Epoxy Silane Synthesis
Regioselectivity: In the hydrosilylation of allyl glycidyl ether, the silyl (B83357) group can add to either the terminal carbon (γ-position) or the internal carbon (β-position) of the allyl double bond. This leads to two possible regioisomers. The γ-isomer, this compound, is the desired product for most applications due to its optimal spacing and reactivity. The formation of the β-isomer is generally considered an impurity that can negatively impact performance.
The choice of catalyst and reaction conditions significantly influences regioselectivity. As noted previously, a major advancement in controlling regioselectivity is the use of an alcohol as a co-solvent during the platinum-catalyzed reaction. google.com This technique effectively inhibits the side reaction that leads to the formation of the β-isomer, thereby ensuring a high yield of the desired γ-product. google.com
Stereochemistry: The control of stereochemistry in the synthesis of this compound presents a more complex challenge. The molecule contains a chiral center at the C2 position of the oxirane ring. Commercial allyl glycidyl ether is typically produced from epichlorohydrin, resulting in a racemic mixture (an equal amount of both enantiomers). Consequently, the subsequent hydrosilylation reaction produces the final epoxy silane product as a racemic mixture.
Achieving a stereochemically pure product would require starting with an enantiomerically pure precursor or employing an asymmetric synthesis strategy. While methods for the asymmetric synthesis of Si-stereogenic silanes and the stereocontrolled preparation of epoxides are known in organic chemistry, their specific application to the industrial-scale synthesis of this particular epoxy silane is not common. snnu.edu.cnkhanacademy.org Therefore, for most commercial applications, the product is used as a racemic mixture.
Post-Synthetic Modification and Derivatization of the Epoxy and Silane Moieties
The utility of this compound stems from the distinct reactivity of its two functional ends, which allows for a wide range of post-synthetic modifications and derivatizations.
Modification of the Silane Moiety: The alkoxysilane groups are susceptible to hydrolysis in the presence of water, converting them into reactive silanol (B1196071) (Si-OH) groups. researchgate.netwacker.com These silanols can then undergo a condensation reaction with other silanols or with hydroxyl groups on the surface of inorganic substrates (like glass, silica (B1680970), or metal oxides) to form stable siloxane (Si-O-Si) or metal-oxygen-silicon (M-O-Si) bonds. nih.govwacker.com This hydrolysis and condensation process is the fundamental mechanism by which the silane functions as a coupling agent, creating a durable link between an inorganic filler or surface and a polymer matrix. researchgate.netpaint.org The condensation can also occur between silane molecules themselves to form oligomeric or polymeric siloxane networks. google.com
Derivatization of the Epoxy Moiety: The epoxy (oxirane) ring is a versatile functional group that can undergo ring-opening reactions with a wide array of nucleophiles. nih.gov This allows for the chemical structure to be tailored for specific applications.
Reaction with Amines: The epoxy ring readily reacts with primary or secondary amines to form β-amino alcohols. google.comresearchgate.net This reaction is used to introduce amine functionality, which can then serve as a curing agent for other resins or provide a site for further chemical modification. For instance, reacting the epoxy silane with an aminosilane (B1250345) can create an amino/epoxy copolymer. google.com
Reaction with Water/Alcohols: Under acidic or basic conditions, the epoxy ring can be hydrolyzed to form a diol. Reaction with alcohols results in the formation of an ether. cnrs.fr
Reaction with Carboxylic Acids: The epoxy group can react with carboxylic acids, which is a key reaction when used in carboxyl-functional latexes or acrylic resin systems. paint.org
These derivatization strategies significantly broaden the applicability of the parent epoxy silane, enabling its use in a diverse range of polymer systems and surface modifications. sinosil.comnih.gov
| Reacting Moiety | Reaction Type | Reagent Example | Resulting Structure/Functionality |
|---|---|---|---|
| Alkoxysilane | Hydrolysis & Condensation | Water (H2O) | Forms silanol groups (Si-OH) and siloxane networks (Si-O-Si). researchgate.net |
| Epoxy Ring | Ring-opening with Amine | Amines (R-NH2) | Forms β-amino alcohols, adding amine functionality. google.com |
| Epoxy Ring | Ring-opening with Water | Water (H2O) | Forms a diol (glycol) functionality. cnrs.fr |
| Epoxy Ring | Ring-opening with Carboxylic Acid | Carboxylic Acids (R-COOH) | Forms a hydroxy ester, crosslinking with carboxylated polymers. paint.org |
Chemical Reactivity and Mechanisms of 3 Oxiran 2 Yl Methoxy Propyl Silane
Hydrolysis and Condensation Reactions of the Silane (B1218182) Group
The silicon-alkoxy bonds of the silane group are susceptible to hydrolysis, a reaction that is typically the first step in the application of this silane as a coupling agent. This hydrolysis is followed by a series of condensation reactions.
Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom react with water to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups to form stable siloxane bonds (Si-O-Si). This condensation can also occur with hydroxyl groups present on the surface of inorganic substrates.
The rates of hydrolysis and condensation of alkoxysilanes are highly dependent on the pH of the medium and the solvent system used. csic.esgelest.com
pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. gelest.com Generally, the rate of hydrolysis is slowest at a neutral pH of around 7 and increases under both acidic and basic conditions. nih.gov Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group. gelest.com Base catalysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov The subsequent condensation of silanols is also pH-dependent, with the rate being fastest in the pH range of 4-5.
Solvent: The presence of an organic co-solvent, such as ethanol (B145695), can influence the hydrolysis and condensation rates. While water is necessary for hydrolysis, its concentration relative to the silane and any co-solvent is a critical parameter. High concentrations of water can accelerate hydrolysis. csic.es Conversely, the presence of a solvent like ethanol can delay the hydrolysis reaction. google.com The choice of solvent can also affect the stability of the resulting silanol intermediates. For instance, silanols produced in water have been found to be more stable against self-condensation than those produced in an alcoholic solvent mixture. researchgate.net
Table 1: Influence of pH on Hydrolysis and Condensation Rates of Alkoxysilanes
| pH Range | Predominant Reaction | Rate-Determining Step | Resulting Silanol Stability |
|---|---|---|---|
| Acidic (pH < 4) | High rate of hydrolysis | Condensation | Lower |
| Neutral (pH ≈ 7) | Slow hydrolysis and condensation | Hydrolysis | Higher |
| Basic (pH > 10) | Moderate hydrolysis, high rate of condensation | Hydrolysis | Lower |
This table provides a generalized overview of the pH effects on alkoxysilane reactivity.
Following hydrolysis, the silanol intermediates (R-Si(OH)3) are prone to condensation reactions. This can occur in two primary ways:
Intermolecular Condensation: Silanol groups on adjacent silane molecules react to form a siloxane bond (Si-O-Si) and a molecule of water. This process leads to the formation of dimers, trimers, and eventually larger oligomeric structures.
Reaction with Substrate: The silanol groups can also react with hydroxyl groups on the surface of an inorganic material (e.g., glass, metal oxides) to form a covalent bond between the silane and the substrate.
The continued condensation of silanol groups leads to the formation of a three-dimensional cross-linked polysiloxane network. This network is responsible for the adhesive and surface-modifying properties of the silane. The structure of this network can range from linear chains to highly branched and cross-linked structures, depending on the reaction conditions.
Epoxy Ring-Opening Reactions
The epoxide (oxirane) ring of {3-[(Oxiran-2-yl)methoxy]propyl}silane is a strained three-membered ring, making it susceptible to ring-opening reactions with a wide variety of nucleophiles. mdpi.com This reactivity allows for the covalent bonding of the silane to organic polymers and other functional molecules.
The ring-opening of the epoxide typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxy ring, leading to the cleavage of a carbon-oxygen bond.
Amines: Primary and secondary amines are common nucleophiles for epoxy ring-opening. The nitrogen atom of the amine attacks one of the epoxy carbons, resulting in the formation of a β-amino alcohol. The reaction is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon atom of the epoxide. scielo.org.mx
Hydroxyls (Alcohols and Water): In the presence of an acid or base catalyst, alcohols and water can act as nucleophiles to open the epoxy ring, forming an ether and a diol, respectively. The acid-catalyzed reaction involves protonation of the epoxy oxygen, making the ring more susceptible to nucleophilic attack.
Carboxyls (Carboxylic Acids): Carboxylic acids can also open the epoxy ring, leading to the formation of a β-hydroxy ester. This reaction can be catalyzed by the corresponding carboxylate anion. researchgate.net
Table 2: Products of Epoxy Ring-Opening with Various Nucleophiles
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R-NH2 | β-Amino alcohol |
| Hydroxyl | R-OH | β-Hydroxy ether |
| Carboxyl | R-COOH | β-Hydroxy ester |
The rate of the epoxy ring-opening reaction can be significantly enhanced by the presence of catalysts.
Acid Catalysis: In an acidic medium, the oxygen atom of the epoxide is protonated, which weakens the C-O bonds and makes the ring more electrophilic and thus more susceptible to attack by weak nucleophiles. khanacademy.org Lewis acids can also be employed to catalyze the reaction by coordinating to the epoxy oxygen. mdpi.com
Base Catalysis: Strong nucleophiles, often in a basic medium, can directly attack the epoxy ring without the need for activation. However, bases can also act as catalysts by deprotonating a weak nucleophile (e.g., an alcohol or a carboxylic acid), thereby increasing its nucleophilicity. Tertiary amines, for instance, can catalyze the reaction between epoxides and alcohols. rsc.org
Intermolecular and Intramolecular Reactivity Profiles
The dual functionality of this compound allows for a complex interplay of intermolecular and intramolecular reactions.
Intermolecular Reactivity: The primary mode of reactivity is intermolecular. The silane end of the molecule is designed to react with inorganic surfaces or other silane molecules, while the epoxy end is intended to react with an organic matrix. This dual reactivity is the basis for its function as a coupling agent, bridging the interface between inorganic and organic materials.
Intramolecular Reactivity: Under certain conditions, intramolecular reactions can occur. For example, a silanol group, formed from the hydrolysis of the silane moiety, could potentially act as an intramolecular nucleophile to open the adjacent epoxy ring. nih.gov This would lead to the formation of a cyclic structure. However, in most applications, the intermolecular reactions are favored due to the high concentration of external reactants (water for hydrolysis, nucleophiles in the organic matrix for epoxy ring-opening). The specific reaction conditions, such as concentration, temperature, and catalysts, will ultimately determine the balance between intermolecular and intramolecular reaction pathways.
Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations
The chemical transformations of this compound, commonly known as γ-glycidoxypropyltrimethoxysilane (γ-GPS), are governed by distinct kinetic and thermodynamic parameters. The primary reactions involve the hydrolysis of the methoxysilane (B1618054) groups, subsequent condensation to form siloxane bonds, and the opening of the epoxide ring. These reactions can occur simultaneously, and their rates are highly dependent on experimental conditions such as temperature, pH, and solvent. tandfonline.comresearchgate.net
Hydrolysis and Condensation Kinetics
The initial step in the reaction of γ-GPS in aqueous environments is the hydrolysis of the trimethoxysilyl group to form silanol groups. scienceopen.com This is a multi-step process where the methoxy groups (–OCH₃) are sequentially replaced by hydroxyl groups (–OH). tandfonline.comresearchgate.net Studies using NMR spectroscopy have shown that at ambient temperature and a pH of 5.4, the hydrolysis and condensation reactions proceed at vastly different rates; hydrolysis occurs over a few hours, while condensation can take several weeks. tandfonline.comresearchgate.nettandfonline.com
The first hydrolysis step, which converts the trimethoxy form to a di-methoxy-mono-silanol species, follows pseudo-first-order kinetics. tandfonline.comtandfonline.com The reaction can be represented as: R–Si(OCH₃)₃ + H₂O → R–Si(OCH₃)₂(OH) + CH₃OH (where R = –(CH₂)₃OCH₂CH(O)CH₂)
At 26°C and pH 5.4, the rate constant for this initial hydrolysis step has been calculated. tandfonline.comtandfonline.com Subsequent hydrolysis steps continue until a silanetriol [R–Si(OH)₃] is formed. These silanol groups are then able to undergo condensation reactions to form stable siloxane (Si–O–Si) bonds, creating a polymeric network. scienceopen.com
Epoxy Ring-Opening Kinetics
Simultaneously with the hydrolysis and condensation of the silane moiety, the oxirane (epoxy) ring at the other end of the molecule can undergo ring-opening reactions. tandfonline.com This reaction is significantly influenced by temperature. The rate of hydrolysis, condensation, and epoxy ring-opening are all dramatically accelerated with an increase in temperature from 26°C to 70°C. tandfonline.comresearchgate.nettandfonline.com
The ring-opening reaction typically occurs in the presence of water, leading to the formation of a diol structure. This transformation is a critical aspect of the compound's reactivity, especially in the formation of cross-linked polymer networks.
Thermodynamic Considerations and Activation Energies
While comprehensive thermodynamic data such as enthalpy and entropy for all reactions of γ-GPS are not extensively detailed, key kinetic parameters like activation energy (Ea) have been determined. The activation energy represents the minimum energy required to initiate a chemical reaction and is a crucial thermodynamic consideration.
For the epoxy ring-opening reaction that leads to the formation of a diol, the activation energy has been estimated. tandfonline.comresearchgate.net In a separate study on a similar compound, 3-glycidoxypropylmethyldimethoxysilane (GMDM), the cationic ring-opening polymerization of the epoxy group was found to have an activation energy of 77.9 ± 2.0 kJ mol⁻¹. researchgate.net These values underscore the energy barrier that must be overcome for the transformation of the epoxide group. Temperature plays a critical role in providing the necessary energy to surmount this barrier, as evidenced by the significant acceleration of the reaction at higher temperatures. tandfonline.comtandfonline.com
The following tables summarize the reported kinetic and thermodynamic data for the key chemical transformations of this compound.
Table 1: Kinetic Data for Hydrolysis of this compound
| Reaction Step | Rate Law | Rate Constant (k) | Conditions |
| First Hydrolysis | Pseudo-first order | 0.026 min⁻¹ | pH 5.4, 26°C |
Data sourced from references tandfonline.comtandfonline.com.
Table 2: Activation Energy for Epoxy Ring-Opening| Reaction | Activation Energy (Ea) | Compound | Conditions |
| Epoxy Ring-Opening to Diol | 68.4 kJ/mol | This compound | Aqueous solution, pH 5.4 |
| Cationic Ring-Opening Polymerization | 77.9 ± 2.0 kJ/mol | 3-glycidoxypropylmethyldimethoxysilane | Induced by anhydrous lithium perchlorate |
Data sourced from references tandfonline.comresearchgate.netresearchgate.net.
Interfacial Science and Adhesion Promotion by 3 Oxiran 2 Yl Methoxy Propyl Silane
Adsorption and Surface Deposition Mechanisms on Inorganic Substrates
The efficacy of {3-[(Oxiran-2-yl)methoxy]propyl}silane as a coupling agent begins with its adsorption and subsequent deposition onto inorganic surfaces, such as glass, metals, and mineral fillers. atamankimya.com This process is primarily driven by the hydrolysis of the methoxy (B1213986) groups attached to the silicon atom, which then form strong, covalent bonds with the substrate. researchgate.net
The foundational step in the adhesion process involves the hydrolysis of the trialkoxysilane groups (Si-OR) of the silane (B1218182) molecule in the presence of water, even if it's just adsorbed moisture on the substrate surface. thenanoholdings.com This reaction converts the alkoxy groups into reactive silanol (B1196071) groups (Si-OH). thenanoholdings.com These newly formed silanols are highly reactive and can condense with hydroxyl groups (-OH) present on the surface of inorganic oxide materials like silica (B1680970), alumina, and zirconia. thenanoholdings.com
This condensation reaction results in the formation of strong, stable covalent siloxane bonds (Si-O-M, where M is a metal or silicon atom from the substrate). garzantispecialties.com Concurrently, the silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the surface. nih.gov This process, often referred to as horizontal and vertical condensation, creates a robust, three-dimensional interlayer that is chemically anchored to the inorganic substrate. nih.gov While the initial bond is to the surface, the subsequent polymerization of the silane molecules creates a durable, multi-layered structure at the interface. thenanoholdings.comnih.gov
Table 1: Key Reactions in Siloxane Bond Formation
| Step | Reaction | Reactants | Products | Bond Type |
|---|---|---|---|---|
| 1 | Hydrolysis | This compound + Water | Silanols (Si-OH) + Methanol (B129727) | - |
| 2 | Condensation (with substrate) | Silanols (Si-OH) + Substrate Hydroxyls (M-OH) | Siloxane Bonds (Si-O-M) + Water | Covalent |
| 3 | Condensation (self-polymerization) | Silanols (Si-OH) + Silanols (Si-OH) | Polysiloxane Network (Si-O-Si) + Water | Covalent |
The success of the silanization process is critically dependent on the presence and density of hydroxyl groups on the inorganic substrate's surface. researchgate.net These surface hydroxyls, or silanols in the case of silica, are the primary reaction sites for the silane coupling agent. researchgate.net A higher density of these groups generally leads to a more effective and denser grafting of the silane onto the surface. researchgate.net
Adsorbed water on the substrate plays a dual role. It is essential for the initial hydrolysis of the silane's alkoxy groups, which activates them for reaction. However, excessive amounts of physically adsorbed water can interfere with the coupling process by hindering the direct interaction between the silane and the surface hydroxyls. thenanoholdings.com The ideal condition is a surface with a sufficient number of hydroxyl groups and a minimal amount of physisorbed water to facilitate the hydrolysis without impeding the condensation reaction. thenanoholdings.com The reactivity of these surface hydroxyls also varies, with hydrogen-bonded vicinal silanols showing higher reactivity towards silane coupling agents compared to isolated hydroxyls. thenanoholdings.com
Interaction with Organic Polymer Matrices
While one end of the this compound molecule anchors to the inorganic substrate, the other end, which contains the organofunctional epoxy (oxirane) group, is designed to interact and react with the organic polymer matrix. researchgate.net This dual functionality is the key to its role as a coupling agent. sinosil.com
The epoxy ring of this compound is a highly reactive functional group that can undergo ring-opening reactions with various functional groups present in polymer resins. atamankimya.com This leads to the formation of strong covalent bonds between the silane coupling agent and the polymer matrix, effectively bridging the interface between the inorganic and organic phases. sinosil.com
For instance, in epoxy resin systems, the oxirane ring of the silane can react with the amine or anhydride (B1165640) curing agents, or even with the epoxy groups of the bulk resin, integrating it directly into the polymer network. gantrade.comresearchgate.net Similarly, it can react with the hydroxyl groups in urethane (B1682113) systems or the carboxyl groups in acrylic resins. atamankimya.com This chemical bonding significantly enhances the adhesion between the polymer and the inorganic filler or substrate, leading to improved mechanical properties and durability of the composite material. gantrade.comdow.com
Table 2: Reactivity of this compound with Polymer Resins
| Polymer Resin | Reactive Group in Polymer | Resulting Bond |
|---|---|---|
| Epoxy Resins | Amine, Anhydride, Hydroxyl | C-N, C-O |
| Urethanes | Hydroxyl, Isocyanate | C-O |
| Acrylics | Carboxyl, Hydroxyl | C-O |
Beyond simple covalent bonding, the deposition of multiple layers of the silane on the substrate surface can lead to the formation of an interpenetrating polymer network (IPN) at the interphase. mdpi.comnih.gov As the silane molecules hydrolyze and condense, they form a cross-linked polysiloxane network on the inorganic surface. When the polymer matrix is introduced, its chains can diffuse into this silane network, and the reactive epoxy groups of the silane can then bond with the polymer chains. mdpi.com
The selection of a silane coupling agent with an appropriate organofunctional group is crucial for achieving optimal performance in a given polymer system. researchgate.net The principle of "matching" involves choosing a silane whose reactive group is compatible with and can react with the specific chemistry of the polymer resin. dow.com
Mechanisms of Interfacial Adhesion Enhancement
This compound, commonly known as GPTMS or GLYMO, is a prominent coupling agent used to create durable bonds between dissimilar materials. Its effectiveness stems from its dual chemical nature, allowing it to form a robust molecular bridge at the interface.
Molecular Bridging Hypotheses and Chemical Bonding Theory
The fundamental mechanism of adhesion promotion by this compound is centered on its ability to form covalent bonds with both the inorganic reinforcement and the organic polymer matrix. This creates a strong, continuous link across the interface. researchgate.net
The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom in the presence of water. This reaction converts the methoxy groups into reactive silanol groups (Si-OH). researchgate.net These silanols then undergo a condensation reaction with hydroxyl groups (-OH) present on the surface of inorganic substrates, such as glass fibers or silica particles, forming stable covalent siloxane bonds (Si-O-Si).
Simultaneously, the organofunctional oxirane (epoxy) ring at the other end of the molecule remains intact during the initial silanization process. researchgate.net This epoxy group is reactive toward various functional groups within a polymer matrix, such as amines or hydroxyls. researchgate.netelsevierpure.com During the composite's curing or processing stage, the epoxy ring opens and reacts with the polymer chains, forming a covalent bond. This dual reaction sequence establishes a chemical bridge, effectively coupling the inorganic and organic phases and significantly enhancing interfacial adhesion. elsevierpure.com
Stress Transfer Efficiency at the Interphase
Research has demonstrated that the application of this silane leads to notable increases in key mechanical properties, which is indicative of improved stress transfer. For instance, in polyurethane/fly ash composites, treatment with an optimal amount of this compound resulted in a significant increase in compressive strength. Similarly, epoxy nanocomposites reinforced with surface-modified glass nanofibers showed marked improvements in tensile strength and Young's modulus. mdpi.comsemanticscholar.org These enhancements are a direct consequence of the robust interphase created by the silane, which ensures that mechanical loads are efficiently distributed throughout the material. mdpi.com
| Composite System | Property Measured | Improvement with GPTMS | Reference |
|---|---|---|---|
| Polyurethane/Mesoscopic Fly Ash | Compressive Strength | +21.6% | mdpi.com |
| Epoxy/Glass Nanofibers (0.25 wt.%) | Tensile Strength | +37% | semanticscholar.org |
| Epoxy/Glass Nanofibers (0.25 wt.%) | Young's Modulus | +24% | semanticscholar.org |
| GO-GPTMS/Epoxy (1 wt.%) | Tensile Strength | +52% | mdpi.com |
| GO-GPTMS/Epoxy (1 wt.%) | Young's Modulus | +35% | mdpi.com |
Durability under Environmental Stress (e.g., Moisture, Temperature)
The performance of composite materials can degrade significantly when exposed to harsh environmental conditions such as moisture and temperature fluctuations. Water molecules can penetrate the interface and attack the bonds between the fiber and matrix, a process known as hydrolysis, leading to a loss of adhesion and mechanical strength. researchgate.net
The interphase created by this compound enhances durability by forming a more hydrolytically stable network. The covalent Si-O-Si bonds at the inorganic interface are more resistant to water attack than weaker secondary forces like hydrogen bonds. gelest.com Furthermore, the dense, cross-linked silane layer can act as a barrier, slowing the ingress of moisture to the interface. researchgate.net By incorporating this silane into polymer systems, it is possible to increase the material's resistance to environmental factors. This improved stability ensures that the composite material retains its mechanical integrity over a longer service life, even in challenging environments. ijfmr.com
Structure-Property Relationships at the Interphase
The performance of the interfacial region is not only dependent on the presence of the coupling agent but is also highly sensitive to the structure and morphology of the silane layer itself.
Influence of Silane Layer Structure and Coverage on Interfacial Performance
The concentration of this compound applied to the substrate is a critical parameter that dictates the structure of the resulting interfacial layer. An optimal surface coverage leads to the formation of a thin, highly cross-linked network that maximizes adhesion.
However, excessive concentrations of the silane can be detrimental to interfacial performance. mdpi.com If too much silane is present, the molecules can undergo self-polymerization, forming a thick, brittle, and weakly bonded siloxane layer on the substrate surface. mdpi.com This thick layer can act as a point of failure, weakening the interface and reducing the composite's mechanical properties. Research on polyurethane/fly ash composites showed that while a 2.5 wt.% concentration of the silane increased compressive strength, increasing the concentration to 3.5 wt.% led to a decrease in strength due to the formation of an overly thick silane layer. mdpi.com Therefore, controlling the silane layer thickness and structure is essential for achieving maximum interfacial performance.
Interphase Morphology and its Impact on Macroscopic Material Behavior
The region between the bulk matrix and the reinforcement is known as the interphase, and its morphology has a profound impact on the macroscopic behavior of the composite. A properly formed interphase, facilitated by this compound, is not an abrupt boundary but a gradient region with properties distinct from both the matrix and the filler.
Scanning Electron Microscopy (SEM) analyses of fracture surfaces reveal the effect of the silane on interphase morphology. mdpi.comresearchgate.net In untreated composites, a clean separation between the filler and the matrix is often observed, indicating poor adhesion and interfacial failure. In contrast, composites treated with this compound show a much rougher fracture surface, with polymer matrix adhering to the filler. mdpi.com This indicates that the bond is strong enough to cause cohesive failure within the matrix rather than adhesive failure at the interface.
Applications of 3 Oxiran 2 Yl Methoxy Propyl Silane in Advanced Materials Science
Reinforcement of Composite Materials
The surface of inorganic fillers like glass fibers, silica (B1680970), and other mineral nanoparticles is typically hydrophilic and rich in hydroxyl (-OH) groups. sisib.comimim.pl This characteristic often leads to poor compatibility and weak adhesion with hydrophobic organic polymer matrices. researchgate.net {3-[(Oxiran-2-yl)methoxy]propyl}silane is applied to the filler surface to transform it from hydrophilic to organophilic, thereby improving its compatibility with the polymer matrix. researchgate.net
The modification process involves the hydrolysis of the trimethoxy groups of the silane (B1218182) in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups on the filler surface, forming stable, covalent siloxane bonds (Si-O-Filler). ontosight.ai This reaction anchors the silane molecule to the filler, with its epoxy functional group oriented away from the surface, ready to react with the polymer matrix during composite fabrication. nih.govresearchgate.net This surface treatment is a well-established method for various fillers, including glass fibers, basalt fibers, and silica nanoparticles, to ensure their effective dispersion and integration within the polymer matrix. sisib.comresearchgate.netbme.hunih.gov
A study on the surface modification of SiO2 nanoparticles investigated the influence of the concentration of this compound on the functionalization process. researchgate.net The modification was carried out with varying weight percentages of the silane to determine the optimal concentration for achieving a complete surface treatment. researchgate.net
Table 1: Parameters for Filler Surface Modification with Silanes
| Filler Type | Silane Used | Modification Goal | Key Process Steps | Reference |
|---|---|---|---|---|
| Silica Nanoparticles | This compound | Improve dispersion in polymer matrix | Hydrolysis of silane, condensation with surface hydroxyl groups | researchgate.net |
| Glass Fibers | Silane Coupling Agents | Enhance fiber-matrix adhesion | Application via aqueous sizing bath | sisib.com |
| Basalt Fibers | This compound | Improve interfacial adhesion with polyamide matrix | Immersion in aqueous silane solution, followed by drying | bme.hu |
| Rice Husk Filler | Silane Coupling Agents | Improve compatibility with LLDPE matrix | Treatment with varying silane concentrations at room temperature | imim.pl |
The primary function of a coupling agent is to create strong and durable chemical bonds at the interface between the filler and the matrix. imim.pl The organofunctional epoxy group of this compound can react with various polymer matrices, such as epoxy, urethane (B1682113), and acrylic resins. mdpi.comsinosil.com This reaction forms a covalent link between the silane-treated filler and the surrounding polymer.
This chemical bridge significantly improves interfacial adhesion, which is crucial for effective stress transfer from the lower-modulus polymer matrix to the high-strength reinforcing fibers. proquest.com Without a coupling agent, the weak physical bond at the interface would fail prematurely under load, leading to delamination and catastrophic failure of the composite. sisib.com By ensuring a strong bond, the silane coupling agent allows the reinforcing fibers to carry their share of the load, maximizing the mechanical properties of the composite material. proquest.com Research has demonstrated that using epoxy-based silanes like this compound can lead to substantial improvements in interfacial adhesion. mdpi.com For instance, treating a polyamide substrate with this silane resulted in a 288% increase in the initiation fracture toughness (GIC init) when bonded to a carbon fiber reinforced epoxy matrix. mdpi.com
The enhanced interfacial adhesion resulting from the use of this compound translates directly into improved performance of the final composite laminate. The mechanical integrity is significantly boosted, with notable increases in tensile strength, flexural strength, and interlaminar shear strength (ILSS). proquest.com For example, modifying an epoxy matrix with just 0.5 wt% of a suitable silane coupling agent led to increases of 4%, 44%, and 42% in the tensile, flexural, and interlaminar shear strength of carbon/epoxy composites, respectively. proquest.com
Furthermore, the environmental resistance of the composite is enhanced. The strong, covalent bonds at the interface prevent the ingress of water and other corrosive agents, which could otherwise degrade the interface and compromise the material's long-term durability. sisib.com Silane treatment on glass fibers, for example, is critical to prevent the bond between the hydrophilic glass and the resin from weakening and failing in wet conditions. sisib.com This is particularly important for composites used in applications such as marine, automotive, and aerospace, where exposure to harsh environments is common. sisib.com
Table 2: Effect of Silane Treatment on Composite Mechanical Properties
| Composite System | Silane Treatment | Property Measured | Improvement | Reference |
|---|---|---|---|---|
| Carbon/Epoxy | 0.5 wt% YDH792 Silane | Flexural Strength | +44% | proquest.com |
| Carbon/Epoxy | 0.5 wt% YDH792 Silane | Interlaminar Shear Strength (ILSS) | +42% | proquest.com |
| PA12-CR / CFRP | (3-Glycidyloxypropyl)trimethoxysilane | Initiation Fracture Toughness (GIC init) | +288% | mdpi.com |
| PA12-CR / CFRP | (3-Glycidyloxypropyl)trimethoxysilane | Propagation Fracture Toughness (GIC prop) | +197% | mdpi.com |
Functional Coatings and Surface Treatments
Beyond composite materials, this compound is extensively used in the formulation of functional coatings and as a surface primer to enhance adhesion and provide protection. ontosight.aimade-in-china.com
Adhesion is a paramount property for any coating system. This compound is a highly effective adhesion promoter for a wide range of organic coatings on inorganic substrates like metals, glass, and ceramics. ontosight.aimade-in-china.comgoogle.com When used as a primer or an additive in the coating formulation, the silane's trimethoxysilyl group hydrolyzes and bonds with the substrate surface. ontosight.ai The epoxy ring of the silane then reacts with the functional groups of the coating resin (e.g., epoxy, acrylic, polyurethane), creating a strong, covalent bond between the coating and the substrate. sinosil.commade-in-china.com This dramatically improves the coating's durability, preventing delamination, blistering, and chipping, even under demanding conditions. made-in-china.com These polymers are widely utilized in coatings, adhesives, and sealants to deliver exceptional adhesion and durability. made-in-china.com
Silane-based coatings are an environmentally friendly alternative to traditional chromate (B82759) conversion coatings for corrosion protection. mdpi.comresearchgate.net this compound plays a key role in the development of these advanced anti-corrosion systems. mdpi.comresearchgate.net When applied to a metal surface, the silane molecules hydrolyze and undergo condensation reactions both with the metal's surface hydroxyl groups and with each other. researchgate.net This process forms a highly cross-linked, dense siloxane (Si-O-Si) film on the metal surface. researchgate.netresearchgate.net
This thin silane layer acts as a physical barrier, effectively isolating the metal substrate from corrosive elements like water and ions. researchgate.net The organic epoxy functionality can further enhance the protective properties by improving the adhesion and integrity of subsequent paint or powder coating layers. researchgate.net Studies have shown that combining this compound with other silanes, such as amino-silanes, can create a composite silane coating with a highly cross-linked network structure, providing even more effective corrosion inhibition for metals like galvanized steel. researchgate.net The use of this silane in coatings for mild steel has been shown to significantly improve corrosion resistance. mdpi.com
Surface Energy Modification and Wettability Control
The compound this compound, often referred to as (3-Glycidoxypropyl)trimethoxysilane or GLYMO, is instrumental in modifying the surface energy and controlling the wettability of various substrates. This capability stems from its bifunctional nature, possessing both a reactive epoxy group and hydrolyzable methoxy (B1213986) groups.
When applied to a hydrophilic inorganic surface, the methoxy groups of the silane hydrolyze to form silanol groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming strong, covalent Si-O-substrate bonds. This process effectively grafts the organic part of the molecule, including the epoxy ring, onto the surface.
The alteration in surface properties is significant. The introduction of the organic propyl chain and the epoxy group can transform a high-energy, hydrophilic surface into a lower-energy, more organophilic or hydrophobic one. This change in surface energy directly impacts the wettability of the substrate, which can be quantified by measuring the contact angle of a liquid on the surface. For instance, a hydrophilic surface with a low water contact angle will exhibit a higher contact angle after treatment with this compound, indicating a shift towards hydrophobicity. This controlled modification of surface energy and wettability is crucial for enhancing the compatibility and adhesion between inorganic substrates and organic polymers.
| Parameter | Description | Impact of this compound Treatment |
| Surface Energy | The excess energy at the surface of a material compared to the bulk. | Reduces the surface energy of high-energy inorganic substrates. |
| Wettability | The ability of a liquid to maintain contact with a solid surface. | Can be tailored to be more hydrophobic or organophilic. |
| Contact Angle | The angle where a liquid/vapor interface meets a solid surface. | Increases the water contact angle on hydrophilic surfaces. |
Adhesives and Sealants
In the formulation of adhesives and sealants, this compound serves as a critical adhesion promoter and coupling agent. made-in-china.comevitachem.com Its dual reactivity allows it to form a durable bridge between inorganic substrates (like glass, metals, and minerals) and organic polymer matrices commonly used in adhesives and sealants (such as epoxy, urethane, and acrylic systems).
Enhancement of Bond Strength and Durability in Adhesion Systems
The incorporation of this compound into adhesion systems leads to a marked improvement in both initial bond strength and long-term durability. By creating strong covalent bonds at the interface, the silane mitigates the risk of delamination, which is a common failure mode in adhesive joints.
Research has consistently shown that the addition of this silane enhances the performance of adhesives under various environmental conditions, including exposure to moisture and temperature fluctuations. made-in-china.com The siloxane network formed at the interface provides a water-resistant barrier, preventing water ingress that can weaken the adhesive bond over time. This is particularly crucial for applications in humid or wet environments. The improved interfacial strength also contributes to enhanced mechanical properties of the bonded assembly, such as increased lap shear strength and peel strength.
| Property | Without this compound | With this compound |
| Adhesion | Relies on weaker secondary forces (e.g., van der Waals). | Covalent bonding at the interface. |
| Bond Strength | Lower initial bond strength. | Significantly higher initial and long-term bond strength. made-in-china.com |
| Durability | Prone to degradation in humid environments. | Enhanced resistance to moisture and environmental aging. made-in-china.com |
| Failure Mode | Often adhesive failure (at the interface). | Tends towards cohesive failure (within the adhesive). |
Role in Underwater Adhesion Systems
The challenge of achieving strong and durable adhesion in underwater environments is significant due to the presence of a weak boundary layer of water on the substrate surface. This compound plays a vital role in overcoming this challenge.
When used as a primer or additive in underwater adhesive formulations, the silane can displace water from the substrate surface and form strong covalent bonds. The hydrolysis of the methoxy groups is catalyzed by the presence of water, facilitating the reaction with the substrate's hydroxyl groups. The epoxy group is then available to react with the adhesive resin, creating a robust and water-resistant interface. This ability to function effectively in the presence of water makes it a valuable component in the development of high-performance marine and underwater adhesives and sealants. made-in-china.com
Integration in Hybrid Organic-Inorganic Materials
This compound is a key building block in the creation of hybrid organic-inorganic materials. made-in-china.comevitachem.com These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level.
The silane acts as a molecular bridge, covalently linking the organic and inorganic phases. The silane's trimethoxysilyl group can co-condense with other inorganic precursors, while the organic epoxy group can be polymerized or reacted with other organic monomers or polymers.
Sol-Gel Processing and Material Synthesis
Sol-gel processing is a versatile method for synthesizing hybrid materials, and this compound is a commonly used precursor in this technique. The process typically involves the hydrolysis and condensation of metal alkoxides in a solvent.
When this compound is included in the sol-gel formulation, its trimethoxysilyl groups hydrolyze to form silanols. These silanols can then co-condense with other hydrolyzed precursors (like tetraethoxysilane, TEOS) to form an inorganic silica network. Simultaneously, the organic epoxy group remains intact and can be subsequently polymerized through thermal or chemical initiation. This allows for the creation of a crosslinked, interpenetrating organic-inorganic network with tailored properties. The resulting hybrid materials often exhibit enhanced mechanical strength, thermal stability, and optical clarity.
Nanocomposite Development and Dispersion Improvement
In the field of nanocomposites, achieving a uniform dispersion of nanoparticles within a polymer matrix is crucial for realizing their full potential. This compound is widely used as a surface modifier for nanoparticles to improve their dispersion and interfacial adhesion with the polymer matrix. researchgate.net
Nanoparticles, such as silica, titania, or clay, are often treated with the silane. The silane's methoxy groups react with the hydroxyl groups on the nanoparticle surface, creating a covalent bond. This functionalization replaces the hydrophilic surface of the nanoparticles with a more organophilic layer containing the reactive epoxy group. This surface modification reduces the tendency of the nanoparticles to agglomerate and improves their compatibility with the organic polymer matrix. The epoxy group on the silane can then react with the polymer matrix during curing, leading to strong interfacial bonding between the nanoparticles and the polymer. This results in nanocomposites with significantly improved mechanical properties, thermal stability, and barrier properties. researchgate.net
Bio-Interfacial Engineering and Biomedical Applications (Non-clinical focus on surface modification)
The chemical compound this compound, often referred to as glycidoxypropyltrimethoxysilane (GPTMS), has emerged as a critical surface modification agent in the field of bio-interfacial engineering. Its unique bifunctional nature, featuring a reactive epoxy group and a hydrolyzable trimethoxysilyl group, allows for the covalent linkage of organic and inorganic materials. This capability is extensively leveraged in non-clinical biomedical applications to tailor the surface properties of materials, thereby controlling biological interactions at the molecular and cellular levels.
Surface Functionalization for Biomolecule Immobilization and Biosensor Development
The covalent immobilization of biomolecules onto solid substrates is a cornerstone of modern biosensor technology. GPTMS plays a pivotal role in this process by creating a stable, reactive interface for the attachment of proteins, enzymes, antibodies, and nucleic acids. The epoxy ring of GPTMS can readily react with nucleophilic groups present in biomolecules, such as amines, thiols, and hydroxyls, forming a robust covalent bond that preserves the biological activity of the immobilized species.
| Biomolecule | Substrate | GPTMS Concentration | Achievable Immobilization Density |
| Rabbit Gamma Globulins | Silanized SiO2 | Not Specified | ~0.76 fractional surface coverage nih.gov |
| Oligonucleotides | Glass | Not Specified | 1.3-9.0 x 10^12 molecules/cm^2 (thiol-silane analogue) |
| α-amylase | Functionalized Glass Beads | Not Specified | 25.2 ± 3.1 mg/g of support researchgate.net |
This table presents illustrative data from studies on silane-based surface modifications. The oligonucleotide data is based on a thiol-silane system, which serves as a functional analogue for demonstrating the principles of covalent immobilization.
The development of highly sensitive and specific biosensors often relies on the precise control of the orientation and conformation of the immobilized bioreceptors. GPTMS-mediated immobilization offers a degree of control by providing a short, flexible spacer arm that can reduce steric hindrance and improve the accessibility of the biomolecule's active site. This is particularly crucial for immunosensors, where the proper orientation of antibodies is essential for efficient antigen binding. Research comparing different silanization protocols has shown that the choice of silane and the immobilization strategy significantly impact the density and uniformity of antibody coverage on the sensor surface nih.gov.
Patterning of Cell Adhesion Substrates and Cell Culture Microenvironments
Beyond the molecular level, GPTMS is instrumental in engineering surfaces that control the behavior of entire cells. By creating micropatterned surfaces with regions that either promote or resist cell adhesion, researchers can guide cell attachment, spreading, and growth in predetermined arrangements. This spatial control is invaluable for fundamental studies in cell biology, tissue engineering, and the development of cell-based assays.
The creation of these patterned substrates often involves techniques such as microcontact printing or photolithography in conjunction with GPTMS surface chemistry. In a typical approach, a substrate is first uniformly coated with GPTMS. Then, specific regions are "stamped" or irradiated to either activate or deactivate the cell-adhesive properties of the surface. For example, a cell-adhesive protein, such as fibronectin or collagen, can be selectively printed onto the GPTMS-functionalized surface, creating islands that promote cell attachment. The surrounding areas, often backfilled with a protein-repellent molecule, will resist cell adhesion.
The ability to control the spatial arrangement of cells allows for the creation of sophisticated in vitro models that mimic the complex microenvironments found in living tissues. For instance, patterned co-cultures, where two or more different cell types are grown in a defined spatial relationship, can be established to study cell-cell interactions. These models are crucial for understanding developmental processes, disease progression, and for testing the efficacy of new drugs.
The geometric and spatial constraints imposed by the micropatterns can have a profound influence on cell morphology, proliferation, and differentiation. Research has shown that cell shape and the extent of cell spreading can direct stem cell fate. By controlling the size and shape of the adhesive islands created on GPTMS-modified surfaces, it is possible to influence whether a stem cell differentiates into one lineage over another.
| Cell Type | Substrate Patterning Method | Observation |
| Mouse Embryonic Fibroblasts | Stereolithography with surface modification | Long-term cell survival on native 3D printed surfaces nih.gov |
| Cervical Cancer Cells (HeLa and SiHa) | Micropatterned PDMS | Increased cell adhesion and changes in morphology nih.gov |
| Ca9-22 (Epithelial-like cells) | Micro/nano-patterned titanium | Changes in cell adhesion and orientation researchgate.net |
This table provides examples of how patterned surfaces, a concept achievable with GPTMS functionalization, can influence cell behavior.
Characterization Methodologies for Interfacial and Bulk Behavior of 3 Oxiran 2 Yl Methoxy Propyl Silane
Spectroscopic Techniques for Surface and Bulk Analysis
Spectroscopic methods are indispensable for probing the chemical structure and transformations of {3-[(Oxiran-2-yl)methoxy]propyl}silane. These techniques can identify functional groups, monitor hydrolysis and condensation reactions, and determine the elemental composition and chemical states at surfaces.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for investigating the vibrational modes of molecules, making it ideal for tracking the chemical changes in this compound during hydrolysis and condensation. By monitoring the intensity of specific absorption bands, researchers can follow the disappearance of Si-O-R groups and the formation of Si-OH and subsequently Si-O-Si bonds. researchgate.net
The analysis of a pure sample of trimethoxy[3-(oxiranylmethoxy)propyl]silane reveals a series of characteristic peaks. nist.gov The presence of the oxirane (epoxy) ring is confirmed by bands around 910 cm⁻¹ and 840 cm⁻¹. The Si-O-CH₃ groups give rise to strong absorptions in the 1080-1190 cm⁻¹ region and around 2845 cm⁻¹. researchgate.net As the silane (B1218182) hydrolyzes, the intensity of the Si-O-CH₃ peaks decreases, while a broad band corresponding to Si-OH groups appears around 3400 cm⁻¹ and a peak around 937 cm⁻¹ emerges, assigned to free hydroxyl bonds. epa.gov Subsequent condensation leads to the formation of a broad and strong band between 1000 and 1100 cm⁻¹, which is characteristic of Si-O-Si linkages. epa.gov
Interactive Data Table: Characteristic FTIR Peaks for this compound and its Reaction Products
| Wavenumber (cm⁻¹) | Assignment | Functional Group | State of Silane |
| ~2940 | C-H stretch (propyl) | C-H | Unreacted/Reacted |
| ~2845 | C-H stretch (methoxy) | O-CH₃ | Unreacted |
| ~1460 | C-H bend (propyl) | C-H | Unreacted/Reacted |
| ~1190, 1080 | Si-O-C stretch | Si-O-CH₃ | Unreacted |
| ~910 | Oxirane ring deformation | C-O-C (epoxy) | Unreacted/Reacted |
| ~840 | Oxirane ring deformation | C-O-C (epoxy) | Unreacted/Reacted |
| ~3400 (broad) | O-H stretch | Si-OH | Hydrolyzed |
| ~937 | Si-O-H stretch | Si-OH | Hydrolyzed |
| 1000-1100 (broad) | Si-O-Si stretch | Si-O-Si | Condensed |
Raman Spectroscopy
Raman spectroscopy, a complementary technique to FTIR, is also highly effective for studying the hydrolysis and condensation of silanes. It is particularly sensitive to the vibrations of non-polar bonds, such as the Si-O-Si backbone that forms during polymerization. The formation of siloxane bonds can be monitored by the appearance of characteristic bands. For instance, peaks around 490 cm⁻¹ and 800 cm⁻¹ are indicative of Si-O-Si bond formation. researchgate.net The hydrolysis of precursor moieties can be observed through changes in bands around 625 cm⁻¹ and 940 cm⁻¹. researchgate.net
In the context of this compound, Raman spectroscopy can track the consumption of the methoxy (B1213986) groups and the evolution of the siloxane network. The intact epoxy ring also has characteristic Raman signals that can be monitored to ensure its integrity during the silanization process.
Interactive Data Table: Representative Raman Bands for Silane Hydrolysis and Condensation
| Wavenumber (cm⁻¹) | Assignment | Functional Group / Structure |
| ~625, 940 | Non-hydrolyzed precursor | Si-O-CH₃ |
| ~490 | Si-O-Si symmetric stretch | Siloxane dimer |
| ~800 | Si-O-Si stretch | Siloxane network |
| ~395 | Si-O-Si in rings | Cyclic oligosiloxanes |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR, 13C NMR)
NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For organosilanes, ²⁹Si and ¹³C NMR are particularly insightful.
²⁹Si NMR is a powerful technique for quantifying the extent of condensation of silane molecules. The chemical shift of the silicon atom changes depending on the number of siloxane bonds (Si-O-Si) it has formed. This is often described using the Tⁿ notation, where 'T' signifies a trifunctional silane and 'n' is the number of bridging oxygen atoms attached to the silicon.
T⁰ : Monomeric, unreacted silane (R-Si(OR')₃). Chemical shifts are typically in the range of -40 to -50 ppm.
T¹ : A silicon atom with one Si-O-Si bond (dimers or end-groups). These signals appear around -50 to -60 ppm. researchgate.netresearchgate.net
T² : A silicon with two Si-O-Si bonds (linear chains). These are found further downfield, around -60 to -70 ppm. researchgate.netresearchgate.net
T³ : A fully condensed silicon with three Si-O-Si bonds (cross-linked networks), with chemical shifts around -70 to -80 ppm. researchgate.net
By integrating the areas of these peaks, the degree of condensation can be calculated.
¹³C NMR provides detailed information about the carbon skeleton of the this compound molecule. Each carbon atom in the propyl chain, the methoxy groups, and the oxirane ring gives a distinct signal. The chemical shifts of these carbons can be used to confirm the structure of the molecule and to detect any side reactions involving the organic functional groups. For example, the carbons of the methoxy groups typically appear around 50-60 ppm. researchgate.net
Interactive Data Table: Representative NMR Chemical Shifts for this compound and its Condensation Products
| Nucleus | Carbon Atom / Silicon Species | Representative Chemical Shift (ppm) | Notes |
| ¹³C | C in -O-CH₃ | ~51 | Disappears upon hydrolysis |
| ¹³C | C in Si-CH₂- | ~9 | |
| ¹³C | C in -CH₂-CH₂- | ~23 | |
| ¹³C | C in -CH₂-O- | ~73 | |
| ¹³C | C in -O-CH₂-(oxirane) | ~72 | |
| ¹³C | CH in oxirane ring | ~51 | |
| ¹³C | CH₂ in oxirane ring | ~44 | |
| ²⁹Si | T⁰ (monomer) | -40 to -50 | R-Si(OR')₃ |
| ²⁹Si | T¹ (end-group) | -50 to -60 | R-Si(OSi)(OR')₂ |
| ²⁹Si | T² (linear) | -60 to -70 | R-Si(OSi)₂(OR') |
| ²⁹Si | T³ (cross-linked) | -70 to -80 | R-Si(OSi)₃ |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. When this compound is deposited on a substrate, XPS can be used to confirm its presence and to study the chemistry of the resulting film.
High-resolution scans of the Si 2p, C 1s, and O 1s core levels provide detailed chemical state information. The Si 2p peak for the silane film will be at a different binding energy than that of an underlying silicon-based substrate, allowing for the differentiation between the film and the substrate. The C 1s spectrum can be deconvoluted into components representing the different carbon environments within the molecule: the propyl chain (C-C, C-H), the ether linkage (C-O), and the oxirane ring (C-O-C). The O 1s spectrum will show contributions from the Si-O-Si network, any remaining Si-OH groups, and the ether and oxirane functionalities. This allows for a detailed analysis of the chemical structure of the self-assembled monolayer.
Interactive Data Table: Expected Binding Energies in XPS Analysis of a this compound Film
| Element | Core Level | Expected Binding Energy (eV) | Corresponding Functional Group |
| Si | 2p | ~102-103 | Si-O-C / Si-O-Si |
| C | 1s | ~285.0 | C-C, C-H (propyl chain) |
| C | 1s | ~286.5 | C-O (ether and oxirane) |
| O | 1s | ~532.5 | Si-O-Si, Si-O-C |
| O | 1s | ~533.5 | C-O (ether and oxirane) |
Microscopic and Imaging Techniques
Microscopic techniques are essential for visualizing the morphology and topography of surfaces modified with this compound. These methods provide a direct view of how the silane molecules assemble on a substrate.
Atomic Force Microscopy (AFM) for Surface Topography and Local Mechanics
AFM is a high-resolution imaging technique that can provide three-dimensional information about a surface's topography with nanoscale precision. It is an invaluable tool for studying the formation of silane films on various substrates. mpg.de
AFM studies of surfaces treated with this compound can reveal important information about the quality and structure of the resulting film. For instance, AFM can be used to assess the smoothness and uniformity of the silane layer. In many cases, the hydrolysis and condensation of trifunctional silanes like this one can lead to the formation of aggregates or islands on the surface, especially if the reaction conditions are not carefully controlled. wiley.com AFM can visualize these islands, providing information on their size, shape, and distribution. wiley.com
Furthermore, AFM can be used to measure the thickness of the silane layer, often by imaging the edge of a scratched region of the film. This data, combined with information from techniques like ellipsometry, can provide a comprehensive picture of the film's structure. By operating in different modes, AFM can also probe local mechanical properties, such as adhesion and stiffness, which are critical for understanding the performance of the silane as a coupling agent.
Interactive Data Table: Typical Information Obtained from AFM Analysis of Silane Films
| Parameter | Description | Typical Findings for this compound |
| Roughness (Ra or Rms) | Statistical measure of the surface topography | Can range from sub-nanometer for smooth monolayers to several nanometers for films with aggregates. |
| Film Thickness | The vertical height of the deposited silane layer | Typically in the range of a few nanometers for a monolayer. |
| Morphology | Qualitative description of surface features | Can reveal uniform films, pinholes, or the presence of islands/aggregates. |
| Phase Imaging | Provides contrast based on material properties | Can differentiate between the silane film and the underlying substrate, or between regions of different silane density. |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Dispersion Analysis
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the micromorphology of composite materials and fracture surfaces, providing direct evidence of the efficacy of this compound as a coupling agent. In composites, the dispersion of inorganic fillers within the polymer matrix is paramount to achieving desired mechanical properties. SEM analysis demonstrates that surface modification of fillers with this silane significantly improves their dispersibility. For instance, in asphalt (B605645) modified with layered double hydroxides (LDHs), SEM images reveal that untreated LDHs tend to form large agglomerates. In contrast, LDHs surface-modified with this compound show a notable reduction in particle agglomeration, leading to a more homogeneous dispersion throughout the asphalt matrix. researchgate.net
Rheological and Dynamic Mechanical Analysis
Investigation of Curing Behavior and Network Formation in Silane-Modified Systems
The curing process and subsequent three-dimensional network formation are fundamental to the performance of thermosetting polymers and adhesives modified with this compound. The process begins with the hydrolysis of the methoxysilyl groups in the presence of water, forming reactive silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, creating a cross-linked network. researchgate.net Simultaneously, the epoxy ring of the silane can react with functional groups in the polymer matrix, such as amines or anhydrides, through a ring-opening polymerization. core.ac.uk
Techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are employed to monitor these reactions. FTIR spectroscopy can track the disappearance of methoxy groups and the appearance of silanol and siloxane groups, providing insight into the hydrolysis and condensation kinetics. researchgate.net DSC is used to study the heat flow associated with the curing reactions, allowing for the determination of kinetic parameters such as the activation energy and the rate of cure. researchgate.net The dual reactivity of this compound allows it to act as a bridge, chemically integrating the inorganic filler or substrate into the cross-linked polymer network, thereby enhancing the thermal and mechanical stability of the final material.
Viscoelastic Response and Material Damping Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers and composites, providing information on the storage modulus (E' or G'), loss modulus (E'' or G''), and damping factor (tan δ). The storage modulus represents the elastic response or stiffness of the material, while the loss modulus represents the viscous response or the material's ability to dissipate energy as heat. Tan δ, the ratio of loss modulus to storage modulus, quantifies the material's damping capacity.
The incorporation of this compound can significantly influence these properties. In some systems, such as butyl rubber sealants, the unreacted silane can act as a plasticizer, reducing the viscosity and modulus of the material. mdpi.com However, when the silane effectively bonds a reinforcing filler to the polymer matrix, it typically increases the storage modulus, indicating a stiffer and more robust material. This enhancement is due to the improved interfacial adhesion, which restricts the mobility of polymer chains at the filler surface. The effect on damping (tan δ) can vary; improved adhesion can sometimes reduce damping by restricting chain movement, but it can also introduce new energy dissipation mechanisms at the interface. Studies on similar silane coupling agents in poly(methyl methacrylate)/hydroxyapatite composites have shown that an optimal concentration of the silane can lead to a significant increase in the storage modulus, reflecting the enhancement of interfacial interactions. researchgate.net
Table 1: Effect of Silane Concentration on Storage Modulus of a Representative Composite System
This table illustrates how varying the concentration of a silane coupling agent can affect the stiffness (Storage Modulus) of a composite material, based on data from similar systems.
| Silane Concentration (wt%) | Storage Modulus at 40°C (GPa) | Change from Control (%) |
|---|---|---|
| 0 (Control) | 2.50 | - |
| 2 | 2.75 | +10.0% |
| 4 | 2.90 | +16.0% |
| 6 | 3.15 | +26.0% |
| 8 | 3.05 | +22.0% |
Adhesion Testing and Mechanical Property Evaluation
Lap Shear Strength and Peel Strength Assessments of Adhered Systems
The primary function of this compound in adhesives and sealants is to improve adhesion between dissimilar materials, such as bonding glass or metal to a polymer. This improvement is quantified using standardized mechanical tests like lap shear and peel strength assessments.
The single lap shear test (e.g., ASTM D1002) measures the shear strength of an adhesive bond between two overlapping substrates. The use of this compound as a primer on the substrate or as an additive in the adhesive formulation typically results in a significant increase in lap shear strength. This is because the silane forms a durable chemical bridge across the interface, replacing weaker secondary forces (like van der Waals forces) with stronger covalent bonds.
Peel strength (e.g., T-peel test, ASTM D1876) measures the force required to progressively separate two bonded flexible substrates. It is a critical parameter for sealants and flexible adhesives. Research on hot-melt butyl rubber sealants has demonstrated that the addition of this compound enhances peel resistance. The silane improves cohesion within the sealant and its adhesion to the substrate, making the bond more resistant to delamination under peeling forces. mdpi.com
Flexural and Tensile Testing of Composite Materials
The macroscopic mechanical performance of composite materials is commonly evaluated by flexural and tensile testing. These tests reveal how the improved interfacial adhesion and filler dispersion provided by this compound translate into enhanced bulk properties.
Flexural strength, determined via a three-point bending test (e.g., ASTM D790), measures a material's ability to resist bending loads. In fiber-reinforced or particle-filled composites, the addition of a silane coupling agent almost invariably increases both flexural strength and flexural modulus. For example, studies on basalt fiber/vinyl ester composites have shown that incorporating silane-modified nano-alumina leads to a notable increase in both flexural strength and modulus compared to composites with unmodified alumina. mdpi.com This improvement is a direct result of the enhanced stress transfer between the matrix and the reinforcing phase.
Table 2: Flexural Strength of Polymer Composites with and without Silane Treatment
This table presents representative data showing the significant improvement in flexural strength when reinforcing fillers are treated with a silane coupling agent before being incorporated into a polymer matrix.
| Composite System | Silane Treatment | Flexural Strength (MPa) | Improvement (%) |
|---|---|---|---|
| PMMA / 10% Alumina | No | 95.1 | +23.9% |
| PMMA / 10% Alumina | Yes | 117.8 | |
| Epoxy / 20% Nettle Fiber | 3% Silane | 40.5 | +21.8% |
| Epoxy / 20% Nettle Fiber | 9% Silane | 49.3 |
Tensile testing (e.g., ASTM D638) measures the ultimate tensile strength, tensile modulus (stiffness), and elongation at break of a material. Similar to flexural properties, the tensile strength and modulus of composites are significantly enhanced by the use of this compound. In composites made from polystyrene reinforced with olive pomace flour, treating the flour with a similar silane coupling agent resulted in a marked increase in tensile strength compared to composites with untreated flour. iieta.org The silane treatment creates strong interfacial bonds that prevent premature failure at the filler-matrix interface, allowing the composite to withstand higher tensile loads. ncsu.eduresearchgate.net
Fracture Toughness Measurements in Modified Systems
The incorporation of this compound into composite materials, particularly epoxy-based systems, is primarily aimed at enhancing their mechanical properties, with a significant focus on fracture toughness. This silane acts as a coupling agent, forming a durable interface between the inorganic reinforcement (e.g., glass fibers, silica (B1680970) nanoparticles) and the organic polymer matrix. The improved adhesion at this interface is critical for resisting crack propagation.
Fracture toughness, often quantified as the critical stress intensity factor (KIc) or the critical strain energy release rate (GIc), is a measure of a material's resistance to crack extension. mdpi.com In systems modified with this compound, the enhancement in fracture toughness is attributed to several mechanisms at the micro-level. The strong covalent bonds (e.g., Si-O-metal) formed at the filler-matrix interface facilitate more effective stress transfer from the polymer matrix to the rigid filler. This prevents premature failure at the interface when the material is under load.
Several toughening mechanisms are activated by the improved interfacial bonding provided by the silane:
Crack Pinning: The propagating crack front is impeded by the well-bonded particles, forcing it to bow out between them. This process requires additional energy, thereby increasing the material's toughness. bohrium.com
Crack Deflection: The crack path is deflected and twisted by the reinforcing particles, increasing the total fracture surface area and dissipating more energy. bohrium.com
Matrix Plastic Deformation: The strong interface allows for the initiation of localized plastic deformation mechanisms in the matrix surrounding the particles, such as shear yielding and void growth, which are significant energy absorption processes. bohrium.comresearchgate.net
The fracture toughness of these modified systems is typically measured using standardized mechanical tests, such as three-point bending tests on single-edge-notched beam (SENB) specimens. researchgate.net The results consistently show a substantial increase in KIc and GIc values upon the addition and proper dispersion of silane-treated fillers compared to systems with untreated fillers or the neat resin. mdpi.com
| Material System | Modifier | Fracture Toughness (KIc) [MPa·m1/2] | Improvement Factor |
|---|---|---|---|
| Neat Epoxy Resin | None | 0.55 - 0.90 | - |
| Epoxy + Untreated Silica Nanoparticles | 10 wt% Silica | 0.95 - 1.20 | ~1.5x |
| Epoxy + Silane-Treated Silica Nanoparticles | 10 wt% Silica treated with this compound | 1.50 - 2.20 | ~2.5x - 3.5x |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the curing behavior and thermal transitions of thermosetting resins modified with this compound. thermalsupport.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time, providing quantitative information on exothermic or endothermic processes. researchgate.net
A typical dynamic DSC scan, where the sample is heated at a constant rate, reveals several key features:
Glass Transition Temperature (Tg): An endothermic shift in the baseline indicates the transition from a glassy to a rubbery state. youtube.com The Tg of the cured material is often influenced by the silane, reflecting changes in crosslink density and chain flexibility.
Curing Exotherm: A broad exothermic peak represents the heat released during the crosslinking reaction. youtube.com The total enthalpy of this reaction (ΔHtotal), calculated from the area under the peak, is proportional to the total number of bonds formed and thus the extent of the reaction. mdpi.com
Reaction Kinetics: By conducting scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the reaction order can be determined using models like the Kissinger or Flynn-Wall-Ozawa methods. mdpi.comresearchgate.net The peak temperature of the exotherm (Tp) shifts to higher values with increased heating rates, a phenomenon used in these kinetic calculations. mdpi.com
The data obtained from DSC is crucial for optimizing cure cycles (time and temperature) to achieve desired material properties. thermalsupport.com
| Parameter | Neat Epoxy System | Epoxy System + 5 wt% this compound | Description |
|---|---|---|---|
| Tg (cured) | 155 °C | 162 °C | Glass Transition Temperature |
| Tpeak (at 10 °C/min) | 130 °C | 125 °C | Peak Exothermic Temperature |
| ΔHtotal | 450 J/g | 480 J/g | Total Heat of Reaction |
| Activation Energy (Ea) | 58 kJ/mol | 55 kJ/mol | Energy barrier for the curing reaction |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential tool for assessing the thermal stability and composition of materials modified with this compound.
When this silane is grafted onto the surface of an inorganic filler (like silica or zirconia), TGA can be used to quantify the amount of silane successfully bonded to the surface. researchgate.net As the temperature increases during a TGA scan, the organic components of the silane molecule decompose, leading to a measurable weight loss. The weight loss percentage in the temperature range corresponding to the decomposition of the silane's propyl-oxirane moiety can be directly correlated to the grafting density.
Furthermore, TGA provides critical information about the thermal stability of the final composite material. The onset temperature of decomposition is a key indicator of the material's ability to withstand high temperatures. The incorporation of silane-treated fillers can enhance the thermal stability of the polymer matrix by restricting the thermal motion of polymer chains at the interface. The analysis of the residual mass at high temperatures also provides information on the inorganic filler content.
| Material | Onset Decomposition Temp. (Tonset) | Temperature of Max. Weight Loss | Weight Loss in 200-500°C range | Residual Mass at 800°C |
|---|---|---|---|---|
| Untreated Silica Nanoparticles | > 800 °C | - | ~1.5% (adsorbed water) | ~98.5% |
| Silane-Treated Silica Nanoparticles | 310 °C | 385 °C | ~8.0% (grafted silane) | ~91.0% |
| Cured Neat Epoxy | 340 °C | 410 °C | ~95% | ~5% |
| Cured Epoxy with Silane-Treated Silica | 355 °C | 425 °C | - | ~15% |
Chromatographic and Separation Techniques for Purity and By-product Analysis
The purity of this compound is critical for its performance as a coupling agent, as impurities can interfere with its hydrolysis, condensation, and reaction with the polymer matrix. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed for the quality control and analysis of this compound.
Reverse-phase HPLC (RP-HPLC) is a suitable method for separating the silane from non-polar and moderately polar impurities. sielc.com In this technique, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
For the analysis of this compound, a typical RP-HPLC method would involve a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water, often with an acid modifier such as formic or phosphoric acid to improve peak shape. sielc.com Detection can be achieved using a mass spectrometer (MS) or a universal detector like an Evaporative Light Scattering Detector (ELSD), as the silane lacks a strong UV chromophore. This method can effectively separate the parent silane from by-products such as its hydrolyzed form (silanols) or oligomers formed through self-condensation.
| Parameter | Condition |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 or equivalent C18 column |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |
| Application | Purity assessment, identification of hydrolysis by-products, and quantification |
Theoretical and Computational Investigations of 3 Oxiran 2 Yl Methoxy Propyl Silane
Molecular Dynamics Simulations of Silane (B1218182) Hydrolysis, Condensation, and Surface Adsorption
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of {3-[(Oxiran-2-yl)methoxy]propyl}silane, MD simulations can elucidate the mechanisms of its hydrolysis, condensation, and adsorption onto surfaces, which are critical steps in its function as a coupling agent.
Reactive MD simulations, employing force fields like ReaxFF, can model the chemical reactions involved in the hydrolysis of the silane's alkoxy groups to form silanols. researchgate.net These simulations can track the reaction pathways and determine the energetics of these processes. Subsequent condensation reactions, both self-condensation between silane molecules and condensation with surface hydroxyl groups, can also be modeled to understand the formation of siloxane networks. researchgate.netmdpi.com
MD simulations are also instrumental in studying the adsorption behavior of silane molecules on various substrates. researchgate.netmdpi.com By simulating the silane molecules in the presence of a surface, such as silica (B1680970) or a metal oxide, researchers can observe the preferred orientations and conformations of the adsorbed molecules. researchgate.net These simulations can also quantify the strength of the interaction between the silane and the surface.
Table 1: Representative Parameters Investigated in MD Simulations of Silane Reactions
| Parameter | Description | Typical Values/Units |
|---|---|---|
| Temperature | System temperature | 298 K - 500 K |
| Pressure | System pressure | 1 atm |
| Time Step | Integration time step | 0.1 - 1.0 fs |
| Simulation Time | Total duration of the simulation | ns - µs |
| Force Field | Model describing interatomic potentials | ReaxFF, COMPASS |
Density Functional Theory (DFT) Calculations for Reaction Pathways and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide detailed information about the energetics of reaction pathways and the electronic properties of molecules like this compound.
DFT can be used to calculate the adsorption energy of the silane on a substrate, providing insight into the strength of the interaction. researchgate.net It can also be used to map out the potential energy surface for the hydrolysis and condensation reactions, identifying transition states and calculating activation energies. researchgate.net This information is crucial for understanding the kinetics of these reactions.
Furthermore, DFT can be employed to analyze the electronic structure of the silane molecule, including the distribution of electron density and the nature of the chemical bonds. This can help in understanding the reactivity of different parts of the molecule, such as the epoxy ring and the silanol (B1196071) groups.
Table 2: Key Outputs from DFT Calculations on Silane Systems
| Property | Description | Significance |
|---|---|---|
| Adsorption Energy | Energy released upon adsorption of the silane onto a surface. | Indicates the stability of the silane-substrate interface. |
| Activation Energy | The minimum energy required for a chemical reaction to occur. | Determines the rate of hydrolysis and condensation reactions. |
| Bond Dissociation Energy | The energy required to break a specific chemical bond. | Provides insight into the reactivity of the silane molecule. |
| Mulliken Charges | Distribution of partial charges on the atoms in the molecule. | Helps to understand electrostatic interactions. |
Coarse-Grained Modeling of Interfacial Adhesion and Polymer-Silane Interactions
While all-atom MD simulations provide detailed information, they are computationally expensive and limited to relatively small systems and short timescales. rsc.orgresearchgate.net Coarse-grained (CG) modeling is a technique that simplifies the representation of molecules by grouping atoms into larger "beads." researchgate.netnih.govnih.gov This allows for the simulation of larger systems over longer timescales, making it suitable for studying phenomena like interfacial adhesion and polymer-silane interactions. rsc.orgresearchgate.netnih.gov
In the context of this compound, CG models can be developed to represent the silane, a polymer matrix, and an inorganic substrate. nih.govmatec-conferences.org These models can then be used to simulate the interface between the polymer and the silane-modified substrate, providing insights into the adhesion properties. researchgate.net By calculating the work of adhesion, researchers can assess how the silane coupling agent improves the bonding between the organic and inorganic phases.
Table 3: Comparison of All-Atom and Coarse-Grained Modeling Approaches
| Feature | All-Atom Modeling | Coarse-Grained Modeling |
|---|---|---|
| Level of Detail | High, explicit representation of all atoms. | Lower, atoms are grouped into beads. nih.govnih.gov |
| Computational Cost | High | Low |
| Accessible Timescales | Picoseconds to nanoseconds | Microseconds to milliseconds |
| Accessible Length Scales | Nanometers | Micrometers |
Finite Element Analysis (FEA) for Stress Distribution in Silane-Modified Composites
Finite Element Analysis (FEA) is a numerical technique for finding approximate solutions to boundary value problems for partial differential equations. In materials science, FEA is widely used to predict how a material or structure will react to real-world forces, such as mechanical stress. ekb.egnih.govresearchgate.net
For composites modified with this compound, FEA can be used to model the stress distribution within the material under various loading conditions. mdpi.comkssfp.jp By creating a virtual model of the composite, including the polymer matrix, the inorganic filler, and the silane-modified interface, researchers can simulate the effects of mechanical forces. mdpi.com
Table 4: Typical Inputs and Outputs of FEA for Composite Materials
| Input Parameter | Description | Output Result | Description |
|---|---|---|---|
| Material Properties | Elastic modulus, Poisson's ratio, and density of the matrix, filler, and interphase. | Stress Distribution | A map of the von Mises stress throughout the composite. kssfp.jp |
| Geometry | The shape and dimensions of the composite and its components. | Strain Distribution | A map of the deformation of the composite under load. |
| Boundary Conditions | How the composite is supported or constrained. | Displacement | The magnitude and direction of movement of points in the composite. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Performance
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or, in this context, its performance as a coupling agent. nih.govmdpi.comfrontiersin.org
For this compound and related compounds, QSAR models can be developed to predict their performance based on a set of calculated molecular descriptors. diva-portal.orgmdpi.com These descriptors can be steric, electronic, or thermodynamic properties of the molecules. nih.govmdpi.com
By training a QSAR model on a dataset of silanes with known performance data (e.g., adhesion strength, composite modulus), it is possible to create a predictive tool. This tool can then be used to screen new, untested silane structures to identify candidates with potentially superior performance, thus accelerating the materials discovery process. diva-portal.org
Table 5: Common Molecular Descriptors Used in QSAR Studies of Silanes
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rotatable Bonds | Basic structural and size information. |
| Topological | Wiener Index, Balaban Index | Connectivity and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of electrons and reactivity. |
Emerging Research Directions and Future Perspectives for 3 Oxiran 2 Yl Methoxy Propyl Silane Chemistry
Development of Multifunctional Silane (B1218182) Systems Incorporating {3-[(Oxiran-2-yl)methoxy]propyl}silane
The development of multifunctional materials, which possess two or more distinct properties, is a key trend in materials science. This compound is an ideal building block for creating such systems due to its dual reactivity. The epoxy group can undergo various reactions, including ring-opening polymerization with amines, anhydrides, and other nucleophiles, while the silane group can form strong covalent bonds with inorganic surfaces.
Future research is focused on leveraging this dual functionality to create sophisticated multifunctional coatings and composites. For instance, by co-polymerizing this compound with other functional monomers, it is possible to introduce additional properties such as hydrophobicity, conductivity, or antimicrobial activity into a single material. The development of dual-functional silane systems, where this compound is combined with another silane possessing a different functional group (e.g., an amino or mercapto group), is another promising avenue. This approach allows for the creation of complex interfacial layers with precisely controlled chemical and physical properties.
| Research Area | Approach | Potential Applications |
| Multifunctional Coatings | Co-polymerization with functional monomers | Anti-corrosion and anti-fouling coatings for marine applications |
| Hybrid Materials | Sol-gel synthesis with metal alkoxides | Scratch-resistant and UV-protective coatings for automotive and aerospace industries |
| Dual-Functional Silane Systems | Blending with other functional silanes | Adhesion promoters for advanced composites and electronic packaging |
Integration in Smart and Responsive Materials (e.g., Self-Healing, Stimuli-Responsive)
Smart and responsive materials, which can change their properties in response to external stimuli, represent a paradigm shift in materials design. The incorporation of this compound into these materials is an exciting and rapidly growing area of research. The epoxy ring of the silane can be utilized to create dynamic covalent bonds, which are essential for the development of self-healing materials. For example, in an epoxy-based matrix, microcapsules containing this compound can be dispersed. When a crack propagates through the material, it ruptures the microcapsules, releasing the silane which then reacts with a catalyst in the matrix to heal the damage.
Furthermore, the ability to functionalize the epoxy group with stimuli-responsive moieties opens the door to creating materials that respond to changes in pH, temperature, or light. These "smart" materials could have applications in areas such as targeted drug delivery, sensors, and soft robotics. The development of stimuli-responsive polymers based on this compound is a key focus of future research, with the aim of creating materials with tunable and reversible properties.
| Type of Smart Material | Role of this compound | Potential Applications |
| Self-Healing Materials | Healing agent in microcapsule-based systems | Self-repairing coatings and structural composites |
| Stimuli-Responsive Polymers | Backbone for attaching responsive moieties | Controlled-release drug delivery systems and chemical sensors |
| Shape-Memory Polymers | Cross-linker to create a stable network | Smart textiles and biomedical devices |
Green Chemistry Approaches in Synthesis and Application (e.g., Solvent-Free Processes, Bio-Based Feedstocks)
The principles of green chemistry are becoming increasingly important in the chemical industry, and the synthesis and application of silanes are no exception. Future research will focus on developing more environmentally friendly methods for producing and using this compound. This includes the exploration of solvent-free or low-solvent synthesis routes, which can significantly reduce the environmental impact of the manufacturing process.
Another key area of research is the use of bio-based feedstocks. The development of bio-based epoxides, derived from renewable resources such as plant oils, offers a sustainable alternative to traditional petroleum-based starting materials for the synthesis of this compound. The use of these bio-based precursors can lead to a significant reduction in the carbon footprint of the final product. Additionally, the development of solventless application techniques, such as powder coatings and hot-melt adhesives, will further enhance the green credentials of materials incorporating this silane.
| Green Chemistry Approach | Description | Potential Benefits |
| Solvent-Free Synthesis | Conducting the synthesis without the use of organic solvents | Reduced VOC emissions and waste generation |
| Bio-Based Feedstocks | Using renewable resources to produce the epoxy precursor | Reduced reliance on fossil fuels and lower carbon footprint |
| Solventless Application | Applying the silane in a solid or molten state | Elimination of solvent-related health and environmental hazards |
Advanced Characterization at the Nanoscale for Probing Interfacial Phenomena
The performance of materials containing this compound is often dictated by the structure and properties of the interfacial region between the silane and the substrate. Understanding and controlling these interfacial phenomena at the nanoscale is therefore crucial for optimizing material performance. Advanced characterization techniques are playing an increasingly important role in this endeavor.
Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are being used to visualize the morphology and topography of silane-treated surfaces with unprecedented resolution. These techniques can provide valuable insights into the uniformity of the silane coating and the nature of its interaction with the substrate. Furthermore, advanced spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), are being employed to probe the chemical composition of the interfacial region and to identify the types of chemical bonds formed between the silane and the substrate.
| Characterization Technique | Information Obtained | Importance for Research |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Understanding the physical nature of the silane layer |
| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure | Visualizing the distribution of the silane on the substrate |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Determining the chemical bonding at the interface |
Tailoring Interphase Design for Specific Performance Requirements and Extreme Environments
By carefully controlling the reaction conditions and the formulation of the silane treatment, it is possible to create interphases with specific properties, such as enhanced adhesion, improved stress transfer, or increased resistance to environmental degradation. For example, in fiber-reinforced composites, the interphase can be designed to be more flexible, which can improve the toughness of the material. In applications where the material is exposed to extreme environments, such as high temperatures or corrosive chemicals, the interphase can be engineered to be more robust and resistant to degradation. The use of this compound in combination with other functional silanes or polymers allows for the creation of complex, graded interphases with properties that vary across their thickness, providing an even greater degree of control over the performance of the final material.
Sustainable Applications and Lifecycle Analysis of Silane-Modified Materials
As the focus on sustainability continues to grow, there is an increasing need to consider the entire lifecycle of materials, from their production to their disposal or recycling. The use of this compound in durable and long-lasting materials can contribute to sustainability by extending the service life of products and reducing the need for replacement.
Lifecycle assessment (LCA) is a valuable tool for evaluating the environmental impact of silane-modified materials. LCA studies can help to identify areas where the environmental performance of a product can be improved, for example, by using more sustainable raw materials or by developing more efficient manufacturing processes. The recycling and end-of-life management of materials containing this compound are also important considerations. Research is ongoing to develop methods for recycling composites and other materials containing silane-based adhesion promoters, with the aim of creating a more circular economy for these materials. The development of bio-based and biodegradable materials incorporating this compound is another promising avenue for enhancing the sustainability of these advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing {3-[(Oxiran-2-yl)methoxy]propyl}silane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves silanization reactions under anhydrous conditions. A sol-gel approach using alkoxysilane precursors (e.g., trimethoxysilane derivatives) is common. Key variables include solvent choice (e.g., toluene or ethanol), temperature (60–80°C), and catalysts like acetic acid or ammonia. For example, silanization of SiO₂ nanoparticles with 3-(glycidoloxy propyl) trimethoxy silane achieved optimal results at 2.5 wt% concentration in ethanol under reflux . Hydrolysis sensitivity requires inert atmospheres (N₂/Ar) to minimize premature condensation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address ambiguities?
- Methodological Answer :
- FTIR : Identifies silanol (Si–OH, ~3200–3700 cm⁻¹) and epoxide (C–O–C, ~1250 cm⁻¹) groups. Peak shifts indicate covalent bonding to substrates (e.g., SiO₂) .
- NMR : ¹H/¹³C NMR confirms structure via signals for oxirane protons (~3.1–3.4 ppm) and methoxy groups (~3.5 ppm). ²⁹Si NMR distinguishes hydrolyzed (T³/T²) species .
- XPS : Quantifies surface Si–O–Si binding energy (~103 eV) and epoxide carbon oxidation states .
Q. How does the epoxide functional group enhance applications in polymer composites compared to other silanes?
- Methodological Answer : The epoxide enables covalent crosslinking via ring-opening reactions with amines, thiols, or acids, improving interfacial adhesion in composites. For example, methacrylate-functional silanes (e.g., TMSPMA) form stable networks in rubber matrices, while non-reactive silanes (e.g., PTMS) show weaker bonding . Epoxide-terminated silicones also enhance thermal stability in coatings .
Advanced Research Questions
Q. What experimental challenges arise in ensuring hydrolytic stability during surface modification, and how can they be mitigated?
- Methodological Answer : Hydrolysis of methoxy groups can lead to premature condensation, reducing grafting efficiency. Strategies include:
- Controlled Humidity : Perform reactions in dry solvents (e.g., molecular sieves) and gloveboxes (<5% RH) .
- Stabilizers : Add BHT or MEHQ to inhibit radical degradation .
- Post-Treatment : Anneal modified surfaces at 110°C to stabilize siloxane networks . Contamination by airborne hydrocarbons can be minimized using vacuum storage .
Q. How can contradictory data on optimal silane concentration for nanoparticle functionalization be resolved?
- Methodological Answer : Systematic Design of Experiments (DoE) is critical. For SiO₂ nanoparticles, surface coverage plateaued at 2.5 wt% silane due to steric hindrance, confirmed by TGA (mass loss ~8%) and BET (reduced surface area). Lower concentrations (<1 wt%) led to incomplete coverage, while higher concentrations (>5 wt%) caused aggregation . Cross-validation using AFM and contact angle measurements resolves discrepancies .
Q. What advanced methods quantify covalent bonding efficiency on carbon-based nanomaterials?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
